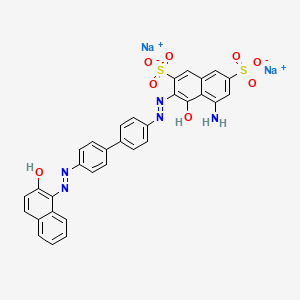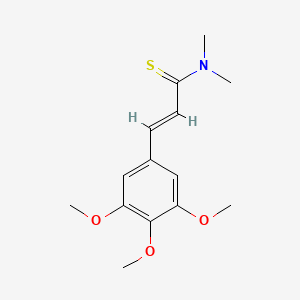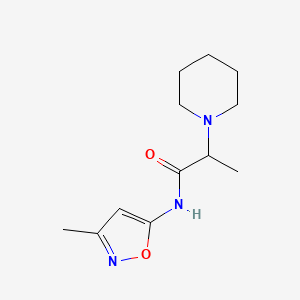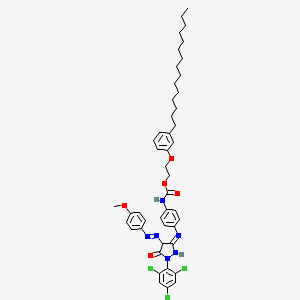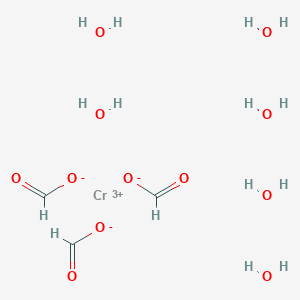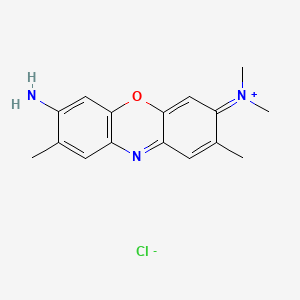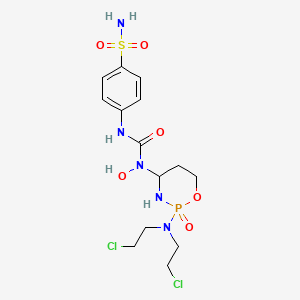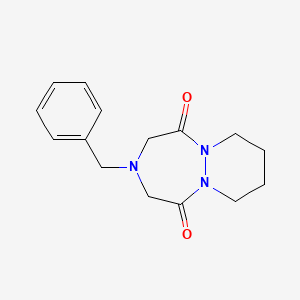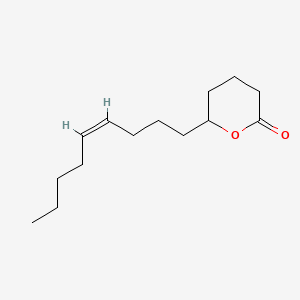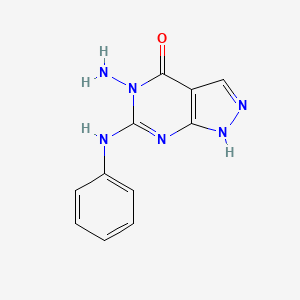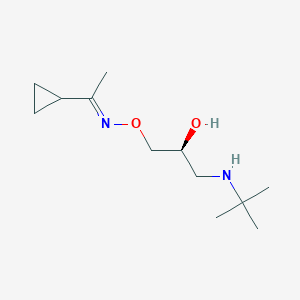
Falintolol, (S,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Falintolol, (S,E)-, is a beta-adrenergic receptor antagonist. It is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is particularly significant in the treatment of conditions such as hypertension and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Falintolol, (S,E)-, can be synthesized through a series of chemical reactions involving the formation of an oxime function. The synthetic route typically involves the reaction of 1-cyclopropylethanone with tert-butylamine to form an intermediate, which is then reacted with hydroxylamine to produce the oxime derivative. The final step involves the reaction of this oxime with 3-chloropropane-1,2-diol under basic conditions to yield Falintolol, (S,E)- .
Industrial Production Methods
Industrial production of Falintolol, (S,E)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Falintolol, (S,E)-, undergoes various chemical reactions, including:
Oxidation: Falintolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Falintolol can undergo nucleophilic substitution reactions, particularly at the oxime group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Falintolol, (S,E)-, has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating hypertension and glaucoma.
Industry: Utilized in the development of new beta-blocking agents
Mechanism of Action
Falintolol, (S,E)-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP production .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: A beta-1 adrenergic receptor antagonist with similar cardiovascular effects
Uniqueness
Falintolol, (S,E)-, is unique due to its specific stereochemistry and the presence of an oxime function, which distinguishes it from other beta-adrenergic receptor antagonists. This unique structure contributes to its specific binding affinity and pharmacological profile .
Properties
CAS No. |
96479-91-3 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1 |
InChI Key |
IYQDIWRBEQWANY-LUHPIMIVSA-N |
Isomeric SMILES |
C/C(=N\OC[C@H](CNC(C)(C)C)O)/C1CC1 |
Canonical SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


